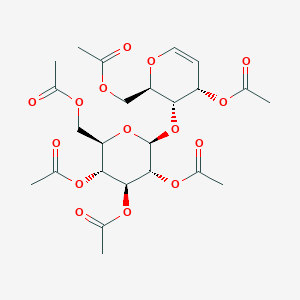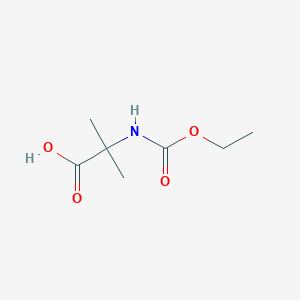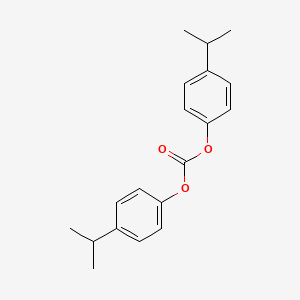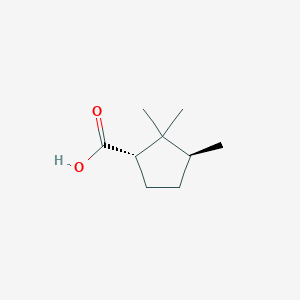![molecular formula C25H14ClN7Na4O13S4 B13810198 Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate CAS No. 70210-18-3](/img/structure/B13810198.png)
Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate involves multiple steps. The process typically starts with the diazotization of 1-hydroxy-4-sulphonato-2-naphthylamine, followed by coupling with 4-sulphonatophenylamine. The resulting azo compound is then reacted with 4-chloro-6-aminotriazine under controlled conditions to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reactant concentrations, are meticulously controlled to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonated derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various sulfonated and aminated derivatives, which can have different applications depending on their chemical properties .
Scientific Research Applications
Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonate groups enhance the compound’s solubility and stability in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 2-{[4-({4-[(6-anilino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl]-1-naphthyl}diazenyl)-6-sulfonato-1-naphthyl]diazenyl}-1,4-benzenedisulfonate
- Tetrasodium 3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,5-disulphonate
Uniqueness
Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate is unique due to its specific combination of azo and triazine groups, which confer distinct chemical properties and reactivity. Its high solubility and stability make it particularly valuable in industrial applications .
Properties
CAS No. |
70210-18-3 |
|---|---|
Molecular Formula |
C25H14ClN7Na4O13S4 |
Molecular Weight |
876.1 g/mol |
IUPAC Name |
tetrasodium;2-[[4-chloro-6-[3-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C25H18ClN7O13S4.4Na/c26-23-29-24(31-25(30-23)28-16-10-13(47(35,36)37)6-8-19(16)48(38,39)40)27-12-5-7-20(49(41,42)43)17(9-12)32-33-18-11-21(50(44,45)46)14-3-1-2-4-15(14)22(18)34;;;;/h1-11,34H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H2,27,28,29,30,31);;;;/q;4*+1/p-4 |
InChI Key |
RUQXOAJQMVMBDP-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


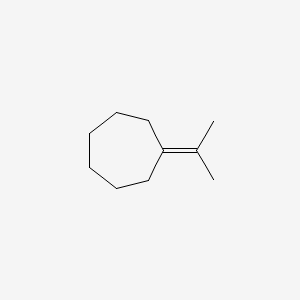
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)

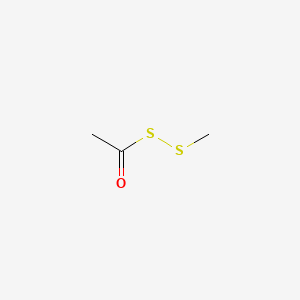
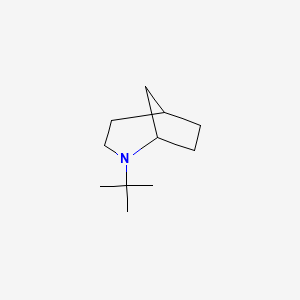

![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)


